molecular formula C18H18FN3O3S B2459435 4-fluoro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide CAS No. 478248-21-4

4-fluoro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide

Cat. No.: B2459435
CAS No.: 478248-21-4
M. Wt: 375.42
InChI Key: FRIXORPREKBJEZ-UHFFFAOYSA-N
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Description

4-fluoro-N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide is a synthetic organic compound with the molecular formula C18H18FN3O3S. It is characterized by the presence of a fluorine atom, a phenylsulfonyl group, and a piperidinylidene moiety attached to a benzenecarbohydrazide backbone .

Preparation Methods

The synthesis of 4-fluoro-N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-fluoro-N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-fluoro-N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied .

Comparison with Similar Compounds

4-fluoro-N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide can be compared with other similar compounds, such as:

The uniqueness of 4-fluoro-N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)piperidin-4-ylidene]amino]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c19-15-8-6-14(7-9-15)18(23)21-20-16-10-12-22(13-11-16)26(24,25)17-4-2-1-3-5-17/h1-9H,10-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIXORPREKBJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NNC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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